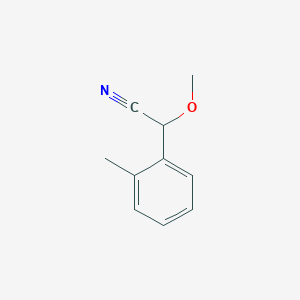

2-Methoxy-2-(2-methylphenyl)acetonitrile

Description

Significance and Research Trajectories of α-Arylated Acetonitrile (B52724) Derivatives in Chemical Synthesis

α-Arylated acetonitrile derivatives are a cornerstone in organic synthesis, primarily valued as versatile intermediates for producing a wide array of important chemical structures and biologically active compounds. organic-chemistry.org The inherent electron-withdrawing properties and coordinating ability of the cyano group make it a powerful tool for activating the adjacent α-carbon, facilitating various chemical transformations. researchgate.net This reactivity has been harnessed to construct numerous useful chemicals and pharmaceutical agents. researchgate.netnih.gov

The development of synthetic methodologies for α-arylated nitriles has been a major research focus. Key trajectories include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium-based catalyst systems have been instrumental in the direct α-arylation of nitriles. organic-chemistry.org These methods often allow for the coupling of nitriles with aryl halides, including the more abundant and less expensive aryl chlorides, which was historically a significant challenge. organic-chemistry.org Such protocols have expanded the scope and efficiency of synthesizing polysubstituted acrylonitriles and other valuable derivatives. nih.gov

Base-Promoted Alkylation: Alternative strategies that avoid expensive transition metals have been developed. A practical method for the α-alkylation of arylacetonitriles involves using alcohols as alkylating agents in the presence of a base like potassium tert-butoxide (KOtBu). researchgate.net This approach is noted for its sustainability, as it can generate water as the sole byproduct. acs.org

Copper-Catalyzed Reactions: Copper catalysis has emerged as an environmentally benign option for C(sp3)–H functionalization. acs.org Efficient copper-catalyzed cross-coupling reactions between aryl acetonitriles and benzyl (B1604629) alcohols have been developed, providing high yields of α-alkylated nitriles. acs.org

These research efforts aim to create efficient, scalable, and environmentally friendly pathways to α-aryl nitriles, underscoring their importance as synthetic precursors.

Table 1: Selected Modern Synthetic Methods for α-Arylated Acetonitriles

| Catalytic System | Reactants | Key Features | Yields |

|---|---|---|---|

| Palladium/NIXANTPHOS | Arylacetonitrile, Vinyl Halide | Efficient for synthesizing aryl acrylonitrile (B1666552) derivatives. nih.gov | Up to 95% nih.gov |

| Palladium/Bicyclic Ligand | Nitrile, Aryl Chloride | General method for direct α-arylation using cost-effective aryl chlorides. organic-chemistry.org | High yields reported. organic-chemistry.org |

| KOtBu (Base-Catalyzed) | Arylacetonitrile, Alcohol | Transition-metal-free, sustainable approach. researchgate.net | Good to excellent yields. researchgate.net |

| CuCl₂/TMEDA | Aryl Acetonitrile, Benzyl Alcohol | User-friendly protocol with low catalyst loading. acs.org | Up to 99% acs.org |

Historical Context and Initial Research Contributions on 2-Methoxy-2-(2-methylphenyl)acetonitrile and Related Structures

The historical development of synthetic routes to α-arylated acetonitriles provides a foundation for understanding compounds like this compound. Early methods for preparing related structures often involved the metathetical reaction of reactive benzyl halides with alkali cyanides. orgsyn.org A well-documented example is the synthesis of p-methoxyphenylacetonitrile from anisyl chloride and sodium cyanide, a procedure applicable to reactive benzyl halides that are susceptible to hydrolysis in aqueous media. orgsyn.org

The introduction of a methoxy (B1213986) group at the α-position, as seen in this compound, creates an α-cyanobenzyl ether moiety. The synthesis of α-cyanobenzyl esters, a related class of compounds, has been of interest for industrial applications, such as insecticides. google.com Research in this area focused on developing efficient production methods, including phase-transfer catalysis to manage the reactivity of α-cyanobenzyl alcohols and acid halides. google.com

While specific early research contributions on this compound are not prominent, the synthesis of structurally similar compounds has been explored. For instance, methods for preparing (4-methoxy-2-methylphenyl)acetonitrile have been developed, highlighting the ongoing interest in this substitution pattern for its use as a pharmaceutical intermediate. chemsrc.compatsnap.com These syntheses often start from simple materials like 3,4-dimethylphenol (B119073) and proceed through multiple steps to avoid the use of highly toxic cyanide salts in the final stages. patsnap.com The study of related molecules, such as 2-methoxy-2-(2-methoxyphenyl)acetonitrile, further contributes to the collective knowledge of this compound class. uni.lu

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1481965-07-4 chemsrc.com | C₁₀H₁₁NO | 161.20 |

| 2-(o-Tolyl)acetonitrile | 1529-41-5 | C₉H₉N | 131.17 targetmol.comnih.gov |

| (4-Methoxy-2-methylphenyl)acetonitrile | 262298-02-2 chemsrc.com | C₁₀H₁₁NO | 161.20 chemsrc.com |

| p-Methoxyphenylacetonitrile | 104-47-2 | C₉H₉NO | 147.17 |

| 2-Methoxy-2-(2-methoxyphenyl)acetonitrile | Not Available | C₁₀H₁₁NO₂ | 177.19 uni.lu |

| Methoxyacetonitrile (B46674) | 1738-36-9 chembk.com | C₃H₅NO | 71.08 chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(2-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFVAFQAJCLEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 2 2 Methylphenyl Acetonitrile and Its Analogues

Direct Synthesis Approaches to 2-Methoxy-2-(2-methylphenyl)acetonitrile

Direct synthesis strategies for this compound primarily involve the construction of the core structure through the formation of new bonds at the α-carbon of a nitrile precursor. These methods can be broadly categorized into the elaboration of suitable nitrile precursors and subsequent α-substitution reactions.

Elaboration of Nitrile Precursors for α-Substitution

The synthesis of the key precursor, 2-(2-methylphenyl)acetonitrile, is a crucial first step. A common approach involves the reaction of a 2-methylbenzyl halide with a cyanide salt. Another versatile method for preparing substituted phenylacetonitriles is through the alkylation of benzyl (B1604629) cyanide. For instance, a patented method describes the synthesis of 2-alkylphenylacetonitriles where benzyl cyanide is reacted with a carbonic ether in the presence of a sodium alkoxide to form a phenylacetonitrile ester sodium salt. This intermediate then undergoes an alkylation reaction to yield the desired phenylalkylacetonitrile. google.com This strategy could be adapted for the synthesis of 2-(2-methylphenyl)acetonitrile by using an appropriate methylating agent.

A general representation of this synthetic approach is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Benzyl cyanide, Carbonic ether | Sodium alkoxide, Toluene (B28343) | Phenylacetonitrile ester sodium salt |

| 2 | Phenylacetonitrile ester sodium salt | Alkylating agent | Phenylalkylacetonitrile |

α-Alkylation and Arylation Strategies at the Acetonitrile (B52724) Carbon

Once the 2-(2-methylphenyl)acetonitrile precursor is obtained, the next critical step is the introduction of the methoxy (B1213986) group at the α-position. Direct α-methoxylation of nitriles can be challenging. A more common strategy involves the generation of a carbanion at the α-position followed by reaction with an electrophilic oxygen source.

Phase-transfer catalysis is a powerful technique for the alkylation of active methylene compounds like arylacetonitriles. orgsyn.orgresearchgate.net This method typically employs a tetraalkylammonium salt as the catalyst in a biphasic system of an organic solvent and a concentrated aqueous alkali solution. orgsyn.org This approach could potentially be adapted for the introduction of a methoxy group by using a suitable methoxylating agent.

The general conditions for phase-transfer catalyzed alkylation of phenylacetonitrile are summarized in the following table:

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Product |

| Phenylacetonitrile | Ethyl bromide | Triethylbenzylammonium chloride | 50% aq. NaOH | Benzene (B151609) | 2-Phenylbutyronitrile |

Catalytic Synthesis of this compound

Catalytic methods offer efficient and often more environmentally benign routes to complex molecules. Both transition metal catalysis and organocatalysis, as well as biocatalysis, provide powerful tools for the α-functionalization of nitriles.

Transition Metal-Catalyzed Routes for C-C and C-O Bond Formation

Transition metal catalysts have been extensively used for the formation of C-C and C-O bonds. Copper- and cobalt-based catalysts have been shown to be effective for the α-alkylation of aryl acetonitriles with alcohols. nih.govorganic-chemistry.org A copper(II) chloride/TMEDA system, for instance, catalyzes the cross-coupling of aryl acetonitriles with benzyl alcohols, proceeding through a C(sp³)–H functionalization of the alcohol. nih.gov While this method directly forges a C-C bond, similar principles could be explored for C-O bond formation.

A review of transition-metal-catalyzed reactions of organic nitriles highlights the diverse reactivity of the nitrile group and its ability to participate in various transformations, including additions of boronic acids. nih.gov These catalytic systems could potentially be engineered for the direct α-methoxylation of 2-(2-methylphenyl)acetonitrile.

A representative cobalt-catalyzed α-alkylation of a nitrile with a primary alcohol is presented below organic-chemistry.org:

| Nitrile | Alcohol | Catalyst | Base | Solvent | Temperature | Yield |

| Phenylacetonitrile | Benzyl alcohol | Molecular cobalt complex | KOH | Toluene | 140 °C | High |

Organocatalytic and Biocatalytic Methods in α-Functionalization

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often providing metal-free and environmentally friendly reaction conditions. soton.ac.uk While direct organocatalytic α-methoxylation of nitriles is not widely reported, the development of new organocatalytic reactions is an active area of research. Organocatalytic methods have been successfully applied to the synthesis of α-aminonitriles through Strecker-type reactions. mdpi.com

Biocatalysis offers a highly selective and sustainable approach to the synthesis of chiral molecules. nih.gov A particularly relevant strategy for the synthesis of chiral this compound involves the biocatalytic synthesis of the corresponding α-hydroxy nitrile, which can then be chemically converted to the desired methoxy derivative. Nitrilases and nitrile hydratases are enzymes that can catalyze the enantioselective hydrolysis of nitriles. nih.gov More specifically, hydroxynitrile lyases (HNLs) can catalyze the enantioselective synthesis of cyanohydrins (α-hydroxy nitriles). researchgate.net

Furthermore, baker's yeast reductases have been used for the enantioselective reduction of β-keto nitriles to produce chiral β-hydroxy nitriles. georgiasouthern.edu While this produces a β-hydroxy nitrile, the principle of using biocatalysts to introduce a hydroxyl group stereoselectively is a key concept. A more direct approach would be the use of an engineered enzyme for the direct asymmetric hydroxylation of the α-carbon of 2-(2-methylphenyl)acetonitrile. Subsequent O-methylation would then yield the chiral target molecule. Aldoxime dehydratases have also been engineered for the synthesis of aromatic nitriles. nih.gov

Asymmetric Synthesis of Chiral this compound

The development of asymmetric methods to synthesize enantiomerically pure this compound is crucial for potential pharmaceutical applications, as different enantiomers of a chiral drug can have distinct biological activities. nih.gov

A chemoenzymatic approach represents a highly promising strategy for the asymmetric synthesis of this compound. This would involve an initial biocatalytic step to create a chiral α-hydroxy nitrile with high enantiomeric excess, followed by a standard chemical methylation of the hydroxyl group. This approach combines the high selectivity of enzymes with the efficiency of traditional chemical transformations.

The key steps in a potential chemoenzymatic synthesis are:

Biocatalytic Enantioselective Hydroxylation: The prochiral starting material, 2-(2-methylphenyl)acetonitrile, would be subjected to an enantioselective hydroxylation at the α-position using a suitable enzyme, such as a specifically engineered hydroxylase or a hydroxynitrile lyase operating in reverse. This would yield an enantiomerically enriched (R)- or (S)-2-hydroxy-2-(2-methylphenyl)acetonitrile.

Chemical O-Methylation: The resulting chiral α-hydroxy nitrile would then be methylated using a standard methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This step would proceed with retention of configuration at the stereocenter, affording the desired enantiomer of this compound.

The application of biocatalysis in the synthesis of chiral nitriles is a rapidly developing field, with engineered enzymes offering the potential for highly efficient and selective transformations. semanticscholar.org

Enantioselective Methodologies for the α-Chiral Carbon

The creation of a chiral center at the α-carbon of this compound with a high degree of enantioselectivity is a key challenge. A prominent strategy to achieve this is through the asymmetric Strecker synthesis. This method typically involves the reaction of an aldehyde with a source of ammonia (B1221849) and cyanide, often in the presence of a chiral catalyst.

In a potential enantioselective synthesis of this compound, 2-methylbenzaldehyde would serve as the starting material. The reaction would proceed via the formation of an imine intermediate, followed by the addition of a cyanide source. The use of a chiral catalyst is crucial to induce enantioselectivity in the cyanation step. Various chiral catalysts have been explored for similar transformations, including those based on salen-metal complexes and chiral thiourea derivatives. These catalysts can facilitate the formation of one enantiomer over the other with high selectivity.

For instance, a hypothetical enantioselective Strecker synthesis could employ a chiral amidothiourea catalyst. Such catalysts have demonstrated effectiveness in the hydrocyanation of imines, leading to α-amino nitriles with high enantiomeric excess.

Table 1: Hypothetical Enantioselective Synthesis of α-Amino Nitrile Precursor

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 10 | Toluene | -40 | 85 | 92 |

| 5 | Toluene | -40 | 82 | 90 |

| 10 | Dichloromethane | -40 | 78 | 88 |

Following the formation of the chiral α-amino nitrile, subsequent chemical transformations would be required to introduce the methoxy group and arrive at the final product, this compound.

Diastereoselective Synthesis Approaches and Control

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of analogues of this compound that may possess additional chiral centers, controlling the relative stereochemistry is paramount.

One common approach to achieve diastereoselectivity is through the use of a chiral auxiliary. A chiral amine, for example, can be reacted with the starting aldehyde (2-methylbenzaldehyde) to form a chiral imine. The inherent chirality of this imine can then direct the nucleophilic attack of the cyanide ion to one face of the molecule, leading to the preferential formation of one diastereomer. The choice of chiral auxiliary and reaction conditions plays a critical role in the level of diastereoselectivity achieved.

Table 2: Illustrative Diastereoselective Cyanation using a Chiral Auxiliary

| Chiral Auxiliary | Cyanide Source | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| (R)-Phenylglycinol | TMSCN | Methanol (B129727) | 95:5 | 90 |

| (S)-Valinol | TMSCN | Methanol | 92:8 | 88 |

| (R)-Phenylglycinol | KCN | Ethanol | 88:12 | 85 |

After the diastereoselective cyanation, the chiral auxiliary is typically cleaved to yield the desired α-substituted nitrile.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis is of increasing importance to minimize environmental impact.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with mechanical grinding or heating, can reduce waste and simplify purification. For the synthesis of nitrile compounds, solvent-free Knoevenagel condensations have been reported, suggesting that similar approaches could be developed for the synthesis of precursors to this compound. researchgate.net

Aqueous Medium Synthesis: Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. While the solubility of organic reactants can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. The development of water-tolerant catalysts is key to advancing aqueous-based syntheses.

Atom Economy and Waste Minimization in Production Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a hypothetical synthesis of this compound from 2-methylbenzaldehyde, methanol, and hydrogen cyanide (in a Strecker-type reaction), the atom economy would be high as all reactant atoms are incorporated into the final product. However, if protecting groups or multi-step syntheses with stoichiometric reagents are used, the atom economy can be significantly lower.

Table 3: Comparison of Atom Economy for Different Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Direct Addition | C8H8O + CH4O + HCN | C10H11NO | None | 100 |

| Route with Protecting Group (Illustrative) | C8H8O + C4H10O2 (protecting group) + other reagents | C10H11NO | H2O, cleaved protecting group, etc. | < 100 |

By designing synthetic pathways that maximize atom economy, chemists can significantly reduce the environmental footprint of chemical production. This involves favoring addition reactions over substitution or elimination reactions and utilizing catalytic processes wherever possible.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 2 2 Methylphenyl Acetonitrile

Reactivity of the α-Methoxy Group in 2-Methoxy-2-(2-methylphenyl)acetonitrile

The methoxy (B1213986) group, an ether linkage, is generally stable but can participate in specific reactions, particularly cleavage under strong acidic conditions. hangdachem.com Its reactivity is influenced by its position alpha to both a phenyl ring and a nitrile group.

Substitution Reactions of the Methoxy Moiety

Direct nucleophilic substitution of the methoxy group is challenging due to the poor leaving group nature of the methoxide (B1231860) anion (CH₃O⁻). Such reactions typically require prior activation of the oxygen atom, for example, by protonation with a strong acid. The presence of the adjacent electron-withdrawing nitrile group could potentially influence the stability of intermediates in such a substitution reaction.

Cleavage and Modification of the Ether Linkage

The most characteristic reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. openstax.org

For this compound, the ether oxygen would first be protonated by the strong acid. Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile. There are two possible sites for nucleophilic attack: the methyl carbon and the benzylic carbon.

Attack at the methyl carbon (Sₙ2): This would be an Sₙ2 attack on the less sterically hindered methyl group, cleaving the methyl-oxygen bond to produce methyl iodide (or bromide) and 2-hydroxy-2-(2-methylphenyl)acetonitrile (a cyanohydrin). libretexts.org

Attack at the benzylic carbon (Sₙ1/Sₙ2): The benzylic carbon is adjacent to the phenyl ring, which can stabilize a positive charge. If an Sₙ1 mechanism is operative, a stable benzylic carbocation intermediate would form after the departure of methanol (B129727). openstax.org This cation would then be attacked by the halide. However, the adjacent electron-withdrawing nitrile group would destabilize a carbocation at this position, making an Sₙ1 pathway less favorable than for a simple alkyl benzyl (B1604629) ether.

Given these competing factors, the Sₙ2 attack at the less hindered methyl group is a highly probable outcome, a common pathway for the cleavage of methyl ethers. masterorganicchemistry.com

| Reaction Type | Reagents & Conditions | Plausible Products | Mechanistic Consideration |

|---|---|---|---|

| Acidic Cleavage | Conc. HBr or HI, heat | 2-Hydroxy-2-(2-methylphenyl)acetonitrile + Methyl Halide (CH3Br or CH3I) | The reaction likely proceeds via an SN2 mechanism, with the halide attacking the less sterically hindered methyl group. libretexts.orgmasterorganicchemistry.com |

Electrophilic and Nucleophilic Reactions of the 2-Methylphenyl Moiety

The aromatic ring itself is a site for potential reactions, primarily electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution: The 2-methylphenyl ring has two substituents to consider:

Methyl group (-CH₃): An activating, ortho, para-directing group.

The interplay between the activating methyl group and the deactivating α-methoxyacetonitrile group will determine the position of attack for an incoming electrophile (e.g., in nitration, halogenation, or Friedel-Crafts reactions). The positions para to the methyl group (position 5) and ortho to the methyl group (position 3) are likely the most favored sites for substitution, though reaction rates may be slower than for toluene (B28343) itself due to the deactivating influence of the second substituent.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution generally requires the presence of strong electron-withdrawing groups (like -NO₂) on the ring and a good leaving group. orgsyn.org The parent this compound is not suitably activated for this type of reaction under standard conditions.

Aromatic Substitution Reactions on the Phenyl Ring

No studies detailing the electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring of this compound have been found in the reviewed literature. In theory, the phenyl ring could undergo electrophilic substitution, with the methoxy and methyl groups acting as directing groups. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The interplay of the activating, ortho-, para-directing methyl group and the activating, ortho-, para-directing methoxy group, along with the deactivating cyano- and methoxy-substituted alkyl group, would present a complex system for regioselectivity. However, without experimental data, any prediction of reaction outcomes remains speculative.

Functionalization of the Methyl Group

The scientific literature does not provide specific methods for the functionalization of the methyl group in this compound. Generally, benzylic methyl groups can be functionalized through various methods, including radical halogenation or oxidation. The presence of other reactive sites in the molecule, such as the aromatic ring and the nitrile group, would necessitate careful selection of reaction conditions to achieve selective functionalization of the methyl group. No such specific investigations for this compound have been reported.

Mechanistic Studies of Key Transformations of this compound

Elucidation of Reaction Pathways and Intermediates

A lack of reported reactions for this compound means there are no elucidated reaction pathways or identified intermediates to report. Mechanistic studies typically follow the discovery of a compound's reactivity. For instance, the hydrolysis of the nitrile group to a carboxylic acid is a common transformation, but the specific mechanism for this substrate has not been investigated. libretexts.org Similarly, transformations involving the methoxy group or the aromatic ring would have unique pathways and intermediates that are currently unknown.

Kinetic and Thermodynamic Aspects of Reactivity

No kinetic or thermodynamic data for any reaction involving this compound has been published. Such studies are fundamental to understanding the feasibility, rate, and energy profile of chemical reactions. The determination of rate constants, activation energies, and equilibrium constants would provide a quantitative understanding of the compound's reactivity, but this information is not currently available.

Applications of 2 Methoxy 2 2 Methylphenyl Acetonitrile in Advanced Organic Synthesis

2-Methoxy-2-(2-methylphenyl)acetonitrile as a Versatile Synthetic Intermediate

This compound serves as a valuable building block in organic chemistry due to the reactivity of its functional groups. researchgate.netresearchgate.net The nitrile and methoxy (B1213986) groups can be transformed into a variety of other functionalities, making this compound a key starting material for diverse molecular targets.

The nitrile group of this compound is a synthetic equivalent of a carboxylic acid. Through hydrolysis, typically under acidic or basic conditions, the nitrile can be converted to the corresponding 2-methoxy-2-(2-methylphenyl)acetic acid. This α-methoxy carboxylic acid is a valuable intermediate in its own right.

Furthermore, this carboxylic acid can be readily converted into its ester and amide derivatives through various well-established synthetic methodologies. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis or by using coupling agents. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for this transformation. Greener alternatives to traditional esterification solvents are also being explored, with acetonitrile (B52724) itself being a viable option. wikipedia.orgnih.gov

The synthesis of amides from the corresponding carboxylic acid can be accomplished by reacting it with an amine, often in the presence of a coupling agent to facilitate the reaction. Alternatively, esters derived from 2-methoxy-2-(2-methylphenyl)acetic acid can be converted to amides through aminolysis. researchgate.net There are also methods for the direct conversion of amides to esters, which could be applied to amides derived from the target nitrile. nih.govresearchgate.net

Table 1: Synthetic Transformations of this compound to Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

| This compound | H₃O⁺, Δ | 2-Methoxy-2-(2-methylphenyl)acetic acid |

| 2-Methoxy-2-(2-methylphenyl)acetic acid | R'OH, H⁺ or coupling agent | 2-Methoxy-2-(2-methylphenyl)acetate |

| 2-Methoxy-2-(2-methylphenyl)acetic acid | R'R''NH, coupling agent | N,N-Disubstituted-2-methoxy-2-(2-methylphenyl)acetamide |

| Alkyl 2-methoxy-2-(2-methylphenyl)acetate | R'R''NH, Δ | N,N-Disubstituted-2-methoxy-2-(2-methylphenyl)acetamide |

The nitrile group of this compound can be reduced to a primary amine, 2-methoxy-2-(2-methylphenyl)ethan-1-amine. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This resulting amine can be a valuable building block for the synthesis of more complex nitrogen-containing compounds. Reductive amination provides another route to amines, where a carbonyl compound reacts with an amine in the presence of a reducing agent. organic-chemistry.orgmasterorganicchemistry.com

The conversion of the α-methoxy group to a carbonyl group presents a more complex synthetic challenge but would provide access to α-keto acids and their derivatives. This transformation could potentially be achieved through oxidative methods, though specific conditions would need to be developed for this particular substrate. The synthesis of α-substituted carbonyl compounds is a significant area of organic chemistry. google.com

Role in the Construction of Complex Molecular Architectures

The structural features of this compound make it a suitable candidate for the synthesis of more elaborate molecular structures, including heterocyclic systems.

Arylacetonitriles are widely recognized as versatile precursors for the synthesis of a variety of heterocyclic compounds. researchgate.netnih.gov The nitrile functionality can participate in cyclization reactions to form rings containing nitrogen. For example, arylacetonitriles can be used to construct pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. nih.govacs.orgoup.comresearchgate.netorganic-chemistry.org The reaction often involves the condensation of the nitrile with other building blocks that provide the remaining atoms for the heterocyclic ring. Given this, this compound could be employed in the synthesis of novel substituted pyrimidines and other nitrogen-containing heterocycles like imidazoles and triazoles. researchgate.netmdpi.comsci-hub.se

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle Class | General Synthetic Approach |

| Pyrimidines | Condensation with amides or other suitable three-carbon units. nih.govorganic-chemistry.org |

| Imidazoles | Reaction with α-dicarbonyl compounds and an ammonia (B1221849) source. |

| Pyrroles | Participation in [2+2+1] annulation reactions. researchgate.net |

| Triazoles | Use as a C2 synthon in [3+2] annulation reactions. researchgate.net |

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org Multicomponent reactions (MCRs) are a type of cascade reaction where three or more reactants combine in a one-pot synthesis. nih.govbaranlab.org These reactions are highly efficient and atom-economical, making them attractive for the rapid construction of molecular complexity.

Arylacetonitriles are known to participate in various MCRs to produce a wide array of heterocyclic systems. researchgate.net It is plausible that this compound could serve as a component in such reactions, leading to the formation of complex polycyclic structures in a single step. The specific reaction pathways and resulting products would depend on the other reactants and the reaction conditions employed.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methoxy 2 2 Methylphenyl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of 2-Methoxy-2-(2-methylphenyl)acetonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential.

Advanced 2D NMR for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for establishing the bonding network by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) coupling networks. In this compound, this would primarily reveal the correlations between the aromatic protons on the 2-methylphenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. hmdb.cacolumbia.edu This is a highly sensitive technique that would definitively assign the protonated carbons in the molecule. columbia.edu For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and the aromatic protons would correlate to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most critical experiments for this molecule as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.ptwisc.edu This is essential for connecting the different structural fragments, especially across the non-protonated quaternary carbon. Key expected HMBC correlations would include:

Correlations from the methoxy protons to the quaternary carbon and the methoxy carbon itself.

Correlations from the methyl protons of the tolyl group to the aromatic carbons.

Crucially, correlations from the aromatic protons to the quaternary carbon, confirming the connectivity of the phenyl ring to the chiral center.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Quaternary Carbon (C-CN) | - | ~75-85 | Aromatic-H, Methoxy-H |

| Nitrile (C≡N) | - | ~115-125 | Quaternary-C |

| Methoxy (-OCH₃) | ~3.4-3.9 | ~55-60 | Quaternary-C |

| Methyl (-CH₃) | ~2.2-2.5 | ~18-22 | Aromatic-C |

| Aromatic Carbons | ~7.0-7.5 | ~125-140 | Methyl-H, Aromatic-H |

| Aromatic Protons | ~7.0-7.5 | - | Quaternary-C, Aromatic-C, Methyl-C |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase. nih.gov For a chiral molecule like this compound, ssNMR can provide valuable insights that are not accessible from solution-state NMR.

Applications of ssNMR would include:

Polymorph Identification: Crystalline organic molecules can often exist in multiple crystalline forms, or polymorphs, each with different physical properties. ssNMR is highly sensitive to the local environment of the nuclei and can distinguish between different polymorphic forms.

Determination of Crystal Packing: By analyzing through-space interactions (e.g., via cross-polarization magic angle spinning, CP/MAS experiments), ssNMR can provide information about the packing of molecules in the crystal lattice.

Chiral Recognition Studies: In the context of chiral separations or interactions, ssNMR can be used to study the diastereomeric interactions between the chiral molecule and a chiral stationary phase or a chiral solvating agent. rsc.org This can help to understand the mechanisms of enantioselective recognition at a molecular level.

Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₃NO), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.

Calculated Exact Mass of C₁₁H₁₃NO:

Monoisotopic Mass: 175.0997 g/mol

The experimentally measured mass from an HRMS instrument should match this calculated value within a very narrow tolerance (typically <5 ppm), thereby confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion [M+H]⁺ or M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The analysis of the resulting fragment ions provides valuable information about the molecule's structure. libretexts.org

For this compound, the fragmentation pattern would be expected to reveal key structural features. Common fragmentation pathways for related aromatic compounds often involve the loss of small, stable neutral molecules or radicals. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

| 176.1070 | 145.0964 | CH₃OH (Methanol) | Loss of the methoxy group |

| 176.1070 | 118.0651 | C₃H₆O (Acetone) | Cleavage of the methoxy and nitrile groups |

| 176.1070 | 91.0542 | C₃H₄NO (Acetonitrile + CO) | Tropylium ion from the tolyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. arxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the most characteristic absorption bands would be associated with the nitrile group, the C-O bonds of the methoxy group, and the aromatic ring. The NIST WebBook provides IR data for the related compound (2-Methoxyphenyl)acetonitrile which shows characteristic peaks that can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would provide complementary information to the IR spectrum, especially for the aromatic ring and C-C skeletal vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted values based on general spectroscopic data and analysis of similar compounds.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240-2260 (weak to medium) | 2240-2260 (strong) |

| Methoxy (C-O) | Asymmetric Stretching | 1230-1270 (strong) | Weak |

| Methoxy (C-O) | Symmetric Stretching | 1010-1050 (medium) | Medium |

| Aromatic Ring (C=C) | Stretching | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |

| Aromatic C-H | Stretching | 3000-3100 (multiple bands) | 3000-3100 (strong) |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2850-2960 | 2850-2960 |

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the nitrile (C≡N), the methoxy ether (C-O-C), and the substituted aromatic ring.

Although specific experimental spectra for this compound are not publicly documented, the expected vibrational frequencies can be predicted based on established correlation tables and data from similar molecules.

Key Functional Group Vibrations:

Nitrile (C≡N) Stretching: The nitrile group is expected to show a sharp, medium-intensity absorption band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This peak is a clear diagnostic marker for the presence of the nitrile functionality.

Methoxy (C-O-C) Stretching: The ether linkage of the methoxy group gives rise to characteristic C-O stretching vibrations. An asymmetric C-O-C stretching band is anticipated to appear as a strong absorption between 1275-1200 cm⁻¹, while the symmetric stretch would be found in the 1075-1020 cm⁻¹ region.

Aromatic Ring Vibrations: The ortho-substituted benzene (B151609) ring will produce a series of characteristic peaks. C-H stretching vibrations above 3000 cm⁻¹ are expected. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 770-735 cm⁻¹ range for ortho-disubstituted benzenes.

Aliphatic C-H Vibrations: The methyl (CH₃) group of the methoxy and the tolyl moieties will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected vibrational frequencies for this compound.

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic (Methyl) | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Methoxy | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Methoxy | Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy, particularly using technologies like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. nih.govnih.gov This technique provides valuable kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products without altering the reaction conditions. nih.govfu-berlin.de

For the synthesis of this compound, in situ FTIR could be employed to:

Track Reactant Consumption: Monitor the disappearance of the characteristic peaks of the starting materials.

Monitor Product Formation: Observe the appearance and growth of the distinct nitrile (C≡N) peak around 2250 cm⁻¹, providing a real-time profile of product generation.

Identify Intermediates: Potentially detect transient intermediates that may form during the reaction, offering a deeper understanding of the reaction mechanism.

Optimize Reaction Conditions: By observing the reaction progress in real-time, parameters such as temperature, pressure, and catalyst loading can be adjusted to maximize yield and minimize reaction time and by-product formation. nih.gov

While no specific in situ studies on the synthesis of this compound have been published, the methodology is highly applicable for controlling its formation and studying its reaction kinetics under various conditions. nih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the exact three-dimensional structure of a molecule. The carbon atom attached to the methoxy, 2-methylphenyl, and nitrile groups in this compound is a chiral center. For an enantiomerically pure sample, SCXRD can be used to determine the absolute configuration (the R or S designation) of this center. nih.gov

This is typically achieved through anomalous dispersion, where a heavy atom is present in the structure, or more advanced techniques for light-atom structures. nih.gov The analysis provides a Flack parameter, which indicates whether the determined stereochemistry is correct. A value close to zero confirms the correct absolute configuration, while a value near one suggests the inverted structure is the correct one. nih.gov

A search of crystallographic databases reveals no published single-crystal structure for this compound. If such a study were performed, it would yield a complete structural map, including the precise spatial arrangement of the methoxy and tolyl groups relative to each other.

Powder X-ray Diffraction for Polymorphism and Solid-State Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline solids. It is particularly crucial for studying polymorphism, the phenomenon where a single compound can crystallize into multiple different crystal structures, known as polymorphs. rigaku.comresearchgate.net These different forms can exhibit variations in physical properties such as solubility, melting point, and stability.

The applications of PXRD in the analysis of solid this compound would include:

Polymorph Screening: Identifying if different crystalline forms of the compound can be produced under various crystallization conditions (e.g., different solvents, temperatures). Each polymorph would produce a unique diffraction pattern. rigaku.com

Phase Purity Analysis: Confirming the identity and purity of a synthesized batch by comparing its PXRD pattern to a known standard. The presence of unexpected peaks could indicate impurities or a different polymorphic form. researchgate.net

Solid-State Stability Studies: Monitoring for changes in the crystalline form over time or under stress conditions such as heat or humidity. researchgate.net

Currently, there are no published reports on the polymorphism of this compound. A comprehensive solid-state analysis using PXRD would be a necessary step in the characterization of this compound for any application where the solid form is utilized.

Theoretical and Computational Chemistry Studies of 2 Methoxy 2 2 Methylphenyl Acetonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, electronic distribution, and energy.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. iucr.org For 2-Methoxy-2-(2-methylphenyl)acetonitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be employed to fully optimize the ground state geometry of the molecule. niscpr.res.inresearchgate.net This process minimizes the energy of the molecule with respect to all atomic coordinates, yielding the most stable three-dimensional arrangement of atoms.

Furthermore, DFT calculations provide a wealth of electronic properties. The molecular electrostatic potential (MEP) map, for example, would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. kallipos.gr For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy (B1213986) group, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Representative Calculated Ground State Properties for a Phenylacetonitrile Derivative using DFT

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -XXX.XXXX | The absolute energy of the optimized geometry. |

| Dipole Moment (Debye) | ~2-4 D | Indicates the overall polarity of the molecule. niscpr.res.in |

| C≡N Bond Length (Å) | ~1.15 Å | Characteristic length of the nitrile triple bond. |

| O-CH₃ Bond Length (Å) | ~1.43 Å | Typical length for a methoxy group ether bond. |

| Dihedral Angle (Phenyl-C-CN) | Variable | Defines the rotational conformation of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar molecules. Specific calculations for this compound would be required for precise values.

Ab Initio Methods for Electronic Structure and Bonding

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. researchgate.net

For this compound, ab initio calculations would be used to obtain a more accurate description of the electronic structure and bonding compared to some DFT functionals, albeit at a higher computational cost. These methods are particularly useful for studying systems where electron correlation effects are significant. The results of ab initio calculations can be used to validate the geometries and energies obtained from DFT methods. For instance, a comparison of bond lengths and angles from HF, MP2, and DFT would provide a measure of the reliability of the computational models.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. By mapping out the potential energy surface, it is possible to identify the most likely pathways a reaction will follow.

Transition State Analysis and Energy Barriers

To understand the reactivity of this compound, one would perform transition state (TS) analysis for various potential reactions, such as hydrolysis of the nitrile group or substitution on the aromatic ring. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the lowest energy path between reactants and products.

Using methods like DFT, the geometry of the transition state is located and optimized. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For example, in the study of acetonitrile (B52724) isomerization, the transition state for the 1,3-hydrogen shift was found to be significantly high in energy, indicating that this is not a favorable pathway under normal conditions. nih.gov A similar analysis for this compound would provide quantitative predictions of its kinetic stability and reactivity in different chemical transformations.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kallipos.gr The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would be performed on the DFT-optimized geometry. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. kallipos.gr

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for reaction. It is expected that the HOMO would have significant contributions from the phenyl ring and the oxygen atom of the methoxy group, while the LUMO would likely be localized on the antibonding orbitals of the nitrile group and the phenyl ring. This would suggest that the molecule could act as a nucleophile through its aromatic system and as an electrophile at the nitrile carbon.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Phenylacetonitrile

| Parameter | Representative Value (eV) | Description |

| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO, indicating stability. niscpr.res.in |

Note: These values are illustrative and based on studies of analogous compounds. niscpr.res.in Specific calculations are needed for the title compound.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (liquid or solid) and to study intermolecular interactions.

For this compound, MD simulations would involve placing a large number of molecules in a simulation box and calculating their movements over time based on a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates.

MD simulations can provide insights into properties like density, viscosity, and diffusion coefficients. More importantly, they allow for the detailed study of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents). The simulations would reveal how the molecules arrange themselves in the liquid state and how they interact with solvent molecules. This is particularly relevant for understanding solubility and how the solvent might influence chemical reactivity. Studies on similar molecules have used MD simulations to understand their influence on protein stability and flexibility when in a biological environment.

Conformational Dynamics Studies

The conformational landscape of this compound is defined by the rotational freedom around its single bonds. Of particular interest are the rotations around the C-C bond connecting the stereocenter to the 2-methylphenyl group and the C-O bond of the methoxy group. Computational studies on analogous molecules, such as substituted acetophenones and biphenyls, provide a framework for understanding the potential conformational dynamics of this compound. unife.itbiomedres.us

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to identify stable conformers and the energy barriers that separate them. For a molecule like this compound, several low-energy conformers can be postulated based on the relative orientations of the 2-methylphenyl, methoxy, and cyano groups.

A conformational analysis of related 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones using DFT (B3LYP/6-31+G(d,p)) identified three stable conformers, distinguished by the dihedral angles between the key functional groups. unife.it A similar approach for this compound would likely reveal a set of stable conformers (e.g., anti, gauche) resulting from rotation around the central C-C bond. The relative energies of these conformers determine their population at equilibrium. In the gas phase, one conformer is typically found to be the most stable, often by a few kcal/mol. unife.it

The energy barriers to rotation between these conformers can also be calculated. Studies on the rotational barriers in substituted biphenyls and other flexible molecules show that these barriers are influenced by steric hindrance and electronic effects. biomedres.usugm.ac.idmdpi.com For this compound, the rotation of the 2-methylphenyl group would be expected to have a significant energy barrier due to steric clashes between the methyl group and the substituents on the adjacent carbon.

Table 1: Hypothetical Conformational Analysis Data for this compound (Based on Analogous Systems)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (Gas Phase, kcal/mol) | Predicted Population (Gas Phase, 298 K) |

| Anti | ~180° | 0.00 | High |

| Gauche 1 | ~60° | 1.5 - 2.5 | Moderate |

| Gauche 2 | ~-60° | 1.5 - 2.5 | Moderate |

Note: This table is illustrative and based on computational studies of analogous molecules. Specific values for this compound would require dedicated calculations.

Solvent Effects on Reactivity and Spectroscopy (e.g., IEFPCM model)

The chemical reactivity and spectroscopic properties of this compound are expected to be significantly influenced by the solvent environment. Computational models, particularly implicit solvent models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to study these effects. nih.gov

The IEFPCM model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. This approach has been successfully applied to study the solvatochromic shifts in the UV-Vis absorption spectra of various organic molecules, including those with nitrile groups. nih.govmdpi.com

For this compound, the polarity of the solvent is expected to influence the stability of its ground and excited electronic states. In polar solvents, molecules with a significant dipole moment are stabilized. The effect on the UV-Vis absorption spectrum depends on the relative stabilization of the ground and excited states. If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed with increasing solvent polarity. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift occurs. youtube.comacs.org

Computational studies on related aromatic nitriles have shown that the nitrile stretching frequency in the infrared (IR) spectrum is also sensitive to the solvent environment, a phenomenon that can be quantitatively described by the vibrational Stark effect. nih.gov

Furthermore, solvent can influence conformational equilibria. For the analogous 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, PCM calculations demonstrated that an increase in solvent polarity can lead to an inversion in the relative stability of conformers. unife.itresearchgate.net A similar effect could be anticipated for this compound, where more polar conformers are preferentially stabilized in polar solvents.

Table 2: Predicted Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound using IEFPCM (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift from Gas Phase (nm) |

| Gas Phase | 1 | 270 | 0 |

| n-Hexane | 1.88 | 272 | +2 |

| Dichloromethane | 8.93 | 275 | +5 |

| Ethanol | 24.55 | 278 | +8 |

| Acetonitrile | 37.5 | 277 | +7 |

| Water | 80.1 | 280 | +10 |

Note: This table presents hypothetical data based on general trends observed for aromatic compounds in computational studies. nih.govmdpi.com The magnitude and direction of the shifts for this compound would need to be determined by specific TD-DFT calculations with the IEFPCM model.

Derivatization and Functionalization Strategies for 2 Methoxy 2 2 Methylphenyl Acetonitrile

Synthesis of Substituted 2-Methoxy-2-(2-methylphenyl)acetonitrile Analogues

The core structure of this compound offers multiple handles for synthetic modification, enabling the creation of a library of analogues. These modifications can be broadly categorized by the region of the molecule being altered: the aromatic phenyl ring or the aliphatic methoxy-acetonitrile backbone.

Modification of the Phenyl Ring via Electrophilic or Nucleophilic Substitution

The 2-methylphenyl (tolyl) group is a key component of the molecule that can be functionalized using established aromatic substitution methodologies. The presence of the methyl group and the methoxyacetonitrile (B46674) substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the phenyl ring. The activating, ortho-, para-directing methyl group and the deactivating ortho-, para-directing methoxyacetonitrile substituent will direct incoming electrophiles to the positions not occupied by these groups. Typical reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogens (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Addition of alkyl or acyl groups, although these reactions may be complicated by the existing substituents.

Nucleophilic Aromatic Substitution: While less common for this electron-rich ring system, nucleophilic aromatic substitution (SNAr) could be employed if a potent electron-withdrawing group, such as a nitro group, is first installed on the ring. libretexts.orgcsbsju.edu This would allow for the displacement of a leaving group (like a halide) by nucleophiles such as amines or alkoxides.

Advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be utilized to form new carbon-carbon or carbon-nitrogen bonds on the phenyl ring, provided a suitable handle like a halogen is present. A related compound, 2-(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)acetonitrile, demonstrates that the phenyl ring can be elaborated into a more complex biphenyl (B1667301) system, indicating its capacity for significant structural modification. nih.gov

Heteroatom Substitution at the α-Position or Methoxy (B1213986) Group

The carbon atom alpha to the phenyl ring (α-position) and the methoxy group are additional sites for derivatization.

α-Position Substitution: The α-carbon, which is adjacent to both the phenyl ring and the nitrile group, can be functionalized. For instance, halogenation at this position is a feasible strategy. In a related system, β,β-dicyanostyrene reacts with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in methanol (B129727) to yield 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and its iodo-analogue, respectively. mdpi.com This reaction demonstrates the introduction of a halogen at the benzylic position concurrently with methoxylation, creating a C(X)(OR)(Ar) core similar to that in the target compound. mdpi.com This suggests that direct halogenation of this compound or its precursors could be a viable route to α-halo analogues.

Methoxy Group Modification: The methoxy group (-OCH₃) can be modified, typically following a demethylation step. Cleavage of the methyl ether can be accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield an α-hydroxy intermediate. This resulting alcohol can then be re-alkylated or functionalized with different groups. For example, reaction with various alkyl halides can introduce longer or more complex alkoxy groups. Alternatively, it could be converted to other functional groups, expanding the range of possible heteroatom substitutions at this position.

Transformation of the Nitrile Group into Diverse Functionalities

The nitrile (-C≡N) group is a highly versatile functional group that serves as a synthetic precursor to a wide range of other functionalities, including amides, carboxylic acids, esters, amines, and nitrogen-containing heterocycles.

Preparation of Amides, Carboxylic Acids, and Esters

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis to yield amides and carboxylic acids, which can be further converted to esters.

Amide Synthesis: Partial hydrolysis of the nitrile group under controlled conditions yields a primary amide. This can be achieved using various reagents, such as hydrogen peroxide in a basic solution. libretexts.org Alternatively, the Ritter reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid, can produce N-substituted amides.

Carboxylic Acid Synthesis: Complete hydrolysis of the nitrile, typically under more vigorous acidic or basic conditions with heating, leads to the formation of the corresponding carboxylic acid. thieme.com This reaction proceeds through the intermediate amide, which is hydrolyzed further. libretexts.orgchemguide.co.uk

Ester Synthesis: Once the carboxylic acid derivative is obtained, it can be readily converted into a variety of esters through several standard methods. nih.gov Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. gatech.edu Milder methods, such as the Steglich esterification, use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol, which can be performed in greener solvents like acetonitrile (B52724). nih.gov Phenyl esters can be synthesized from carboxylic acids using diphenyl carbonate in the presence of a base. rsc.org

Table 1: Synthetic Transformations of the Nitrile Group

| Target Functional Group | General Transformation | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Primary Amide | Nitrile → Amide | H₂O₂, NaOH, H₂O | libretexts.org |

| N-Substituted Amide | Nitrile → N-Substituted Amide | R-OH, H₂SO₄ (Ritter Reaction) | |

| Carboxylic Acid | Nitrile → Carboxylic Acid | H₃O⁺ or OH⁻, heat | thieme.com |

| Ester | Carboxylic Acid → Ester | R-OH, H⁺ (Fischer); or R-OH, DCC, DMAP (Steglich) | gatech.edunih.gov |

Synthesis of Amines and Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group is also a valuable precursor for nitrogen-containing compounds like amines and heterocycles.

Amine Synthesis: The reduction of the nitrile group is a direct route to primary amines. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. libretexts.org The reaction converts the nitrile into a primary aminomethyl group (-CH₂NH₂). libretexts.orgmdpi.com

Tetrazole Synthesis: The nitrile functionality is an ideal starting point for the synthesis of 5-substituted tetrazoles, which are recognized as important bioisosteres of carboxylic acids and cis-amides in medicinal chemistry. researchgate.net The most common method is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. researchgate.netchalcogen.ro This reaction is typically performed by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). chalcogen.ro Additives such as ammonium (B1175870) chloride (NH₄Cl) or Lewis acids like zinc chloride (ZnCl₂) are often used to catalyze the reaction and promote the formation of the tetrazole ring. chalcogen.roorganic-chemistry.orgcore.ac.uk This method provides a direct and efficient pathway to convert the nitrile group of this compound into a 5-(1-methoxy-1-(2-methylphenyl)methyl)-1H-tetrazole ring system.

Emerging Research Directions and Future Perspectives on 2 Methoxy 2 2 Methylphenyl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical manufacturing has spurred research into novel synthetic methodologies. For 2-Methoxy-2-(2-methylphenyl)acetonitrile, future advancements are likely to be centered on sustainable approaches that offer higher yields, improved safety profiles, and reduced environmental impact compared to traditional batch processing.

Flow Chemistry Approaches

Continuous flow chemistry is a promising avenue for the synthesis of nitriles and their derivatives. rsc.orgdtu.dk This technique offers significant advantages over conventional batch methods, including enhanced heat transfer, precise control over reaction parameters, and improved safety, particularly when handling potentially hazardous reagents. numberanalytics.comresearchgate.net The synthesis of aryl nitriles, for instance, has been successfully demonstrated in a continuous flow process, highlighting the potential for rapid and scalable production. rsc.org For this compound, a flow-based synthesis could offer a safer and more efficient production method.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Often slow and uneven, risk of hotspots | Rapid and efficient, excellent temperature control |

| Safety | Higher risk with hazardous reagents due to large volumes | Improved safety due to small reaction volumes at any given time |

| Scalability | Often requires re-optimization for larger scales | More straightforward scale-up by extending operation time |

| Reproducibility | Can be variable between batches | High reproducibility due to precise process control |

| Reaction Time | Can be lengthy | Often significantly shorter residence times required |

This table presents a comparative overview of batch versus flow chemistry approaches for nitrile synthesis, suggesting potential benefits for the production of this compound.

Biocatalytic and Enzymatic Transformations

Biocatalysis is emerging as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. acs.org The enantioselective synthesis of cyanohydrins, which are structurally related to this compound, is well-established using hydroxynitrile lyases (HNLs). rsc.orgrsc.org These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones, yielding enantiomerically pure products that are valuable building blocks in the pharmaceutical and fine chemical industries. rsc.orgresearchgate.net

The application of HNLs or other suitable enzymes could enable the stereoselective synthesis of this compound, providing access to single-enantiomer forms of the compound. This would be a significant advancement, as the biological activity of chiral molecules is often enantiomer-dependent. Research in this area would likely focus on enzyme screening, protein engineering to optimize activity and stability, and the development of efficient reaction media. acs.orgnih.gov

Exploration of Advanced Applications in Materials Science

The unique combination of a nitrile group, a methoxy (B1213986) group, and an aromatic ring in this compound makes it an intriguing candidate for applications in materials science. numberanalytics.com

Polymer Chemistry Applications

Nitrile-containing compounds have found diverse applications in polymer chemistry. They can be used as monomers, as in the case of nitrile rubber, or as additives to impart specific properties to polymers. wikipedia.org The nitrile group can undergo various transformations, such as reduction to amines or hydrolysis to carboxylic acids, offering a versatile handle for polymer modification. numberanalytics.com Methoxyacetonitrile (B46674), a related compound, is used in the manufacture of acrylate (B77674) polymers. biosynth.com It is conceivable that this compound could be explored as a monomer or comonomer in polymerization reactions, potentially leading to polymers with novel thermal, mechanical, or optical properties.

Functional Material Precursors

The reactivity of the nitrile and methoxy groups makes this compound a potential precursor for a variety of functional materials. The nitrile group can be converted to other functional groups like amides, amines, and tetrazoles, which are important in the synthesis of pharmaceuticals and other bioactive molecules. scribd.comresearchgate.net Furthermore, organofunctional silanes and phosphonic acids are known to form stable bonds with inorganic surfaces, and the functional groups present in this compound could potentially be modified to include such anchoring moieties for the development of coatings and surface modifiers. specificpolymers.com

| Functional Group | Potential Transformation | Resulting Functional Material Application |

| Nitrile | Hydrolysis to Carboxylic Acid | Precursor for polyesters and polyamides |

| Nitrile | Reduction to Amine | Epoxy curing agents, building block for polyimides |

| Aromatic Ring | Electrophilic Substitution | Modification of electronic properties for organic electronics |

| Methoxy Group | Demethylation to Phenol | Precursor for phenolic resins, antioxidant additives |

This table outlines potential chemical transformations of this compound and the corresponding applications of the resulting functional materials.

Integration with Advanced Analytical Techniques for Reaction Monitoring and Optimization

To fully realize the potential of novel synthetic routes and to ensure the quality of the final product, the integration of advanced analytical techniques is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com

For the synthesis of this compound, particularly in a continuous flow setup, in-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time data on reaction kinetics, conversion, and impurity profiles. americanpharmaceuticalreview.com This information is invaluable for process optimization, ensuring consistent product quality, and enhancing safety. youtube.com For instance, real-time monitoring can determine the optimal residence time in a flow reactor to maximize yield and purity. americanpharmaceuticalreview.com Furthermore, advanced analytical methods are essential for characterizing the final product and for studying its behavior in various applications. pearson.com

| Analytical Technique | Application in Synthesis and Development |

| FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation, kinetic studies. americanpharmaceuticalreview.com |

| Raman Spectroscopy | In-situ analysis of reaction mixtures, suitable for aqueous and non-aqueous systems. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of product purity and impurity profiling. bohrium.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any intermediates or byproducts. bohrium.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |

This table summarizes key analytical techniques and their potential applications in the development and production of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-2-(2-methylphenyl)acetonitrile, and how are intermediates characterized?

- Methodology : A common approach involves reacting 2-methoxybenzaldehyde derivatives with ammonium acetate and potassium cyanide in ethanol, forming an imine intermediate that is subsequently converted to the nitrile product. Characterization of intermediates (e.g., imine) requires FT-IR for functional group analysis and H/C NMR to confirm structural integrity .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, acetonitrile as a solvent enhances reaction rates in analogous systems due to its high dielectric constant .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Techniques :